molecular formula C7H12N2O B1525058 [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine CAS No. 1133256-84-4

[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine

Cat. No. B1525058
M. Wt: 140.18 g/mol
InChI Key: PSQPSAHNRDTZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine” is a chemical compound with the IUPAC name (5-isopropyl-1,3-oxazol-2-yl)methanamine . It has a molecular weight of 140.19 . The compound is typically stored at -10 degrees Celsius and is in the form of an oil .


Molecular Structure Analysis

The molecular structure of “[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine” can be represented by the InChI code: 1S/C7H12N2O/c1-5(2)6-4-9-7(3-8)10-6/h4-5H,3,8H2,1-2H3 . This indicates that the compound contains 7 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

“[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine” is an oil-like substance . It has a molecular weight of 140.19 . The compound is typically stored at -10 degrees Celsius .

Scientific Research Applications

  • Design and Synthesis of Derivatives : A series of derivatives of [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine were synthesized, exhibiting moderate to very good antibacterial and antifungal activities. These derivatives were characterized by spectral and elemental analyses, indicating their potential in medicinal chemistry (Thomas, Adhikari, & Shetty, 2010).

  • Synthesis and Anticancer Potentials : Compounds incorporating structural units of indole and substituted triazole, related to [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine, were synthesized and characterized. They demonstrated potent growth inhibitory action against treated cancer cell lines and were identified as potential leads for anticancer therapies (Panathur et al., 2013).

  • Neurokinin-1 Receptor Antagonism : A derivative related to [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine showcased potent efficacy in pre-clinical tests for clinical efficacy in emesis and depression, marking its significance in neuropsychiatric disorder treatments (Harrison et al., 2001).

  • Antidepressant-like Activity : Novel derivatives of [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine were designed as biased agonists of serotonin 5-HT1A receptors. They showed antidepressant-like activity, indicating their potential in treating depressive disorders (Sniecikowska et al., 2019).

  • Transfer Hydrogenation Reactions : Derivatives related to [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine were used in transfer hydrogenation reactions with quinazoline-based ruthenium complexes, showing significant catalytic activity and offering insights into their potential applications in chemical synthesis (Karabuğa et al., 2015).

  • Synthesis and Biological Potency : Novel biologically potent heterocyclic compounds related to [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine were synthesized and showed promising anticancer and antimicrobial activities, indicating their therapeutic potential (Katariya, Vennapu, & Shah, 2021).

Safety And Hazards

The safety information for “[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine” indicates that it has the following hazard statements: H302, H315, H318, H335 . This means that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation. The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(5-propan-2-yl-1,3-oxazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(2)6-4-9-7(3-8)10-6/h4-5H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQPSAHNRDTZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine
Reactant of Route 3
[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine
Reactant of Route 4
[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine
Reactant of Route 5
Reactant of Route 5
[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine
Reactant of Route 6
[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.